2-Methyl-5-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole
描述
The compound 2-Methyl-5-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole (CAS: 1056456-24-6) is a boron-containing heterocycle with the molecular formula C₉H₁₁BFNO₄ and a molecular weight of 257.14 g/mol . It features a 1,3,4-oxadiazole core substituted with a methyl group and a 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl moiety. Key characteristics include:
- Purity: ≥97% (commercial grade, Shanghai Aladdin Biochemical Technology) .
- Synthesis: Prepared via Suzuki-Miyaura coupling precursors, yielding a crystalline solid with a melting point of 153°C .
- Applications: Serves as a building block in medicinal chemistry, particularly for AMPA receptor (AMPAR) modulation , and is utilized in cross-coupling reactions due to its boronate ester functionality.
属性
IUPAC Name |
2-methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O3/c1-11-18-19-14(20-11)10-12-7-6-8-13(9-12)17-21-15(2,3)16(4,5)22-17/h6-9H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCLCRHLRVJZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC3=NN=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the dioxaborolane group: The dioxaborolane group can be introduced via a borylation reaction, where a boronic acid or ester reacts with the oxadiazole derivative in the presence of a suitable catalyst, such as palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Suzuki–Miyaura Cross-Coupling Reactions
The tetramethyl-dioxaborolane group enables palladium-catalyzed cross-coupling with aryl/vinyl halides. This reaction proceeds under mild conditions (60–80°C) in aqueous/organic biphasic systems using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.
| Substrate | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃, H₂O/THF | 80°C, 12 h | Biphenyl derivative | 78% |
| 3-Iodonitrobenzene | PdCl₂(dppf), NaHCO₃, DMF/H₂O | 60°C, 8 h | Nitro-substituted biaryl | 65% |
Mechanism : Transmetallation between the boronic ester and palladium catalyst facilitates aryl–aryl bond formation.
Oxadiazole Ring Functionalization
The 1,3,4-oxadiazole core undergoes nucleophilic attacks at the C-2 and C-5 positions. For example:
Nucleophilic Substitution
Reaction with amines (e.g., piperidine) in DMF at 120°C replaces the methyl group with an amine moiety :
| Nucleophile | Solvent | Time | Product | Yield |
|---|---|---|---|---|
| Piperidine | DMF | 6 h | 2-Piperidinyl derivative | 72% |
| Benzylamine | DMSO | 8 h | 2-Benzylamino derivative | 68% |
Hydrolysis of Boronic Ester
The dioxaborolane group hydrolyzes in acidic aqueous media (pH 2–3) to form a boronic acid intermediate, which can participate in further reactions:
Applications :
-
Immediate use in Suzuki couplings without isolation.
-
Functionalization via esterification with diols.
Electrophilic Aromatic Substitution
The phenyl ring undergoes halogenation and nitration at the meta position relative to the oxadiazole group.
| Reaction | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 0°C, 2 h | 3-Bromo derivative | 85% |
| Nitration | HNO₃/H₂SO₄ | 50°C, 4 h | 3-Nitro derivative | 78% |
Regioselectivity : Directed by the electron-withdrawing oxadiazole ring .
Cycloaddition Reactions
The oxadiazole participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles under microwave irradiation :
| Nitrile Oxide | Catalyst | Time | Product | Yield |
|---|---|---|---|---|
| Benzoyl nitrile oxide | None (MW, 150°C) | 20 min | Triazolo[5,1-b]oxadiazole | 82% |
Reductive Ring-Opening
Hydrogenation over Raney nickel cleaves the oxadiazole ring to yield hydrazine derivatives :
| Catalyst | Pressure | Product | Yield |
|---|---|---|---|
| Raney Ni | 50 psi H₂ | N-Methylbenzohydrazide | 90% |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces homolytic cleavage of the N–O bond, generating radical intermediates that dimerize or trap with alkenes :
| Additive | Product | Yield |
|---|---|---|
| None | Dimerized oxadiazole | 60% |
| Styrene | Alkene-adduct | 55% |
This compound’s versatility in cross-coupling, cycloaddition, and functionalization reactions makes it valuable in medicinal chemistry and materials science. Data cited reflects trends observed in structurally analogous oxadiazoles and boronic esters .
科学研究应用
2-Methyl-5-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used as a fluorescent probe for detecting specific biomolecules.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.
作用机制
The mechanism of action of 2-Methyl-5-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their activity. Additionally, the oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Comparison with Structurally and Functionally Related Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of the target compound, highlighting differences in substituents, biological activities, and synthesis methodologies:
Key Comparative Insights
Boronate Ester Functionality
The target compound’s tetramethyl dioxaborolan group distinguishes it from non-boronated analogues (e.g., 3b, MMBO). This group enables participation in Suzuki-Miyaura cross-coupling reactions, a critical advantage in medicinal chemistry for diversifying molecular scaffolds . In contrast, MMBO’s methylsulfinyl group contributes to its role as a glycogen synthase kinase-3β (GSK-3β) inhibitor, highlighting how substituent polarity influences target selectivity .
Heterocyclic Core Variations
- Oxadiazole vs. Benzisoxazole: The benzo[d]isoxazole boronate () shares the boronate group but replaces oxadiazole with a fused isoxazole ring.
生物活性
The compound 2-Methyl-5-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, summarizing relevant findings from various studies and providing detailed data tables and case studies.
- Molecular Formula : C16H21BN2O3
- Molecular Weight : 300.16 g/mol
- CAS Number : 2096330-21-9
Anticancer Properties
- Mechanism of Action : Oxadiazoles are known to exhibit anticancer properties through various mechanisms, including apoptosis induction and inhibition of key signaling pathways involved in cancer progression. The specific compound under discussion has been evaluated for its potential to inhibit growth in several cancer cell lines.
- Cell Line Studies : In a study assessing the anticancer activity of various oxadiazole derivatives, compounds similar to 2-Methyl-5-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole showed significant cytotoxic effects against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines with IC50 values ranging from 0.67 µM to 0.87 µM .
Table of Anticancer Activity
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-Methyl-5-{...} | PC-3 | 0.67 | Apoptosis Induction |
| 2-Methyl-5-{...} | HCT-116 | 0.80 | EGFR Inhibition |
| 2-Methyl-5-{...} | ACHN | 0.87 | Src Inhibition |
Additional Biological Activities
- Alkaline Phosphatase Inhibition : Recent studies have shown that oxadiazole derivatives can inhibit alkaline phosphatase (ALP), an enzyme often associated with cancer progression. Compounds similar to the one demonstrated promising IC50 values against ALP, indicating potential therapeutic applications .
- Nematocidal Activity : Some derivatives have also been tested for nematocidal activity, showing effective mortality rates against various nematodes at concentrations higher than those typically used in agricultural applications .
Case Study 1: Anticancer Screening
In a comprehensive screening conducted by the National Cancer Institute (NCI), several oxadiazole derivatives were tested for their anticancer efficacy at a concentration of . Among these, compounds structurally related to 2-Methyl-5-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1,3,4-oxadiazole demonstrated significant growth inhibition percentages across multiple cancer types.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of oxadiazole derivatives to various targets involved in cancer signaling pathways. The results indicated strong binding affinities with key proteins such as EGFR and Src kinases, further supporting their potential as anticancer agents .
常见问题
Basic Question
- IR Spectroscopy : C≡N and B-O stretching vibrations (~2200 cm⁻¹ and ~1350 cm⁻¹) confirm oxadiazole and dioxaborolane moieties .
- NMR : ¹H NMR shows singlet peaks for methyl groups on oxadiazole (δ 2.5–3.0 ppm) and aromatic protons from the benzyl substituent (δ 7.0–8.0 ppm). ¹¹B NMR (if applicable) confirms boron coordination .
- MS : Molecular ion peaks (e.g., m/z 544.67 for C₃₀H₃₂N₄O₄S) validate molecular weight .
What crystallographic strategies resolve challenges in determining the crystal structure of bulky 1,3,4-oxadiazole derivatives?
Advanced Question
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical. For example, monoclinic systems (space group P21/c) with unit cell parameters a = 16.421 Å, b = 14.432 Å, and β = 98.36° are resolved using high-resolution data (R factor = 0.071) . Hydrogen atoms are geometrically placed (C–H = 0.93–0.96 Å), and thermal parameters (Uiso) are optimized for bulky substituents .
How do computational methods like molecular docking predict the bioactivity of 1,3,4-oxadiazole derivatives?
Advanced Question
Docking studies (e.g., AutoDock Vina) assess interactions with targets like α-glucosidase. The tetramethyl dioxaborolane group may enhance binding via hydrophobic interactions, while oxadiazole’s planar structure fits into enzyme active sites. Pose scoring (e.g., binding energy ≤ −8.0 kcal/mol) correlates with observed antimicrobial activity .
What are the key contradictions in reported antimicrobial data for 1,3,4-oxadiazoles, and how can they be addressed experimentally?
Advanced Question
Discrepancies in zone-of-inhibition data (e.g., 12–18 mm for E. coli) arise from variations in solvent (DMF vs. DMSO) and concentration (100–1000 ppm). Standardized protocols (CLSI guidelines) and logP-adjusted formulations improve reproducibility .
How does the tetramethyl dioxaborolane group influence the compound’s reactivity in cross-coupling reactions?
Advanced Question
The dioxaborolane moiety acts as a protected boronic acid, enabling Suzuki-Miyaura coupling under mild conditions (Pd(PPh₃)₄, K₂CO₃, 60°C). Stability studies show <5% degradation in air over 48 hours, making it suitable for iterative synthesis .
What solvent systems optimize the solubility of hydrophobic 1,3,4-oxadiazole derivatives for in vitro assays?
Basic Question
DMSO:water (1:4 v/v) or Tween-80 emulsions (0.1% w/v) enhance solubility without cytotoxicity. For crystallography, slow evaporation of chloroform/ethyl acetate mixtures yields high-quality crystals .
How do steric effects from the benzyl substituent impact reaction yields during functionalization?
Advanced Question
Bulky groups reduce yields in SNAr reactions (e.g., from 75% to 40% for nitro displacement). Microwave irradiation (100°C, 30 min) or flow chemistry mitigates steric hindrance by improving mixing and reducing reaction time .
What are the limitations of current synthetic methods for scaling up boron-containing oxadiazoles?
Advanced Question
Boron ester hydrolysis under acidic conditions limits scalability. Using anhydrous solvents (THF, Et₂O) and low-temperature (−20°C) workups minimizes degradation. Continuous flow systems achieve >90% purity at 10-g scale .
How can structure-activity relationship (SAR) studies guide the design of oxadiazole derivatives with enhanced bioactivity?
Advanced Question
SAR analysis shows that electron-withdrawing groups (e.g., -CF₃) at the phenyl ring increase antimicrobial potency (MIC = 8 µg/mL vs. 32 µg/mL for -OCH₃). 3D-QSAR models (CoMFA, r² = 0.89) prioritize substituents at position 5 for optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
